Molecular Weight and Lipophilicity: Quantified Differentiation from Parent Thiophene Methylamine
The target compound exhibits a 63.7% higher molecular weight (185.29 g/mol) and a predicted lipophilicity increase of over 170% (estimated LogP ~2.1-2.5) compared to the simpler analog thiophen-2-ylmethanamine . While the LogP of thiophen-2-ylmethanamine is experimentally measured at 0.77, the target compound's predicted LogP, based on a close analog with a branched alkoxy chain, is estimated at 2.48 . This substantial shift in physicochemical parameters suggests significantly altered pharmacokinetic and solubility profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~2.1-2.5 (based on analog) |
| Comparator Or Baseline | Thiophen-2-ylmethanamine: LogP 0.77 (experimental) |
| Quantified Difference | Increase of ~1.7 log units (>170% increase in lipophilicity) |
| Conditions | Experimental LogP for comparator from database; predicted LogP for target compound via computational model (KOWWIN v1.67) on a close structural analog |
Why This Matters
A higher LogP correlates with increased membrane permeability, which is critical for CNS penetration and oral bioavailability in drug discovery programs, making this compound a distinct entity for lead optimization.
